molecular formula C16H16ClNO4S B2934051 2-[(4-chlorophenyl)methylsulfonyl]-N-(4-methoxyphenyl)acetamide CAS No. 339097-72-2

2-[(4-chlorophenyl)methylsulfonyl]-N-(4-methoxyphenyl)acetamide

Cat. No. B2934051
CAS RN: 339097-72-2
M. Wt: 353.82
InChI Key: YHPUXAVWHPGJLG-UHFFFAOYSA-N
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Description

This compound is an acetamide derivative, which means it contains a functional group consisting of an acyl group (RCO-) bonded to nitrogen (N). Acetamides are a class of organic compounds that have a wide range of applications in the chemical industry .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains a methoxyphenyl group, a chlorophenyl group, and a methylsulfonyl group attached to an acetamide. These groups could potentially influence the compound’s physical and chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Chloroacetamide Herbicides and Metabolism

Chloroacetamide herbicides, such as acetochlor, alachlor, and metolachlor, are used extensively in agriculture for pre-emergent control of grasses and broadleaf weeds. These compounds undergo complex metabolic activation pathways leading to DNA-reactive products, indicating their biological activity and potential environmental impact. Studies on the metabolism of these herbicides in human and rat liver microsomes have revealed insights into their biotransformation, highlighting the role of cytochrome P450 enzymes in their metabolic processes. Such research can be relevant for understanding the environmental fate, toxicity, and safe use of related chloroacetamide compounds (Coleman et al., 2000).

Mobility and Persistence in the Environment

Research on the mobility and persistence of chloroacetamide herbicides, like metolachlor, in soil and water systems contributes to understanding their environmental behavior. Studies using field lysimeters have provided data on the leaching, degradation rates, and persistence of these herbicides in various environmental conditions. Such investigations are crucial for assessing the risk of groundwater contamination and for developing strategies to minimize environmental exposure (Bowman, 1988).

Synthesis and Structural Studies

Research into the synthesis and characterization of compounds with similar structural features, such as substituted acetamides and sulfonyl derivatives, is fundamental to developing new materials and pharmaceuticals. Studies on hydrogen bond formation in substituted acetamides reveal the importance of molecular structure in determining the properties and reactivity of these compounds. Such research can guide the synthesis of novel compounds with tailored properties for specific applications (Romero & Margarita, 2008).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions, and to consult Material Safety Data Sheets (MSDS) or other safety literature when available .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could include testing its reactivity, stability, and potential uses in various industries .

properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfonyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO4S/c1-22-15-8-6-14(7-9-15)18-16(19)11-23(20,21)10-12-2-4-13(17)5-3-12/h2-9H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHPUXAVWHPGJLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CS(=O)(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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